molecular formula C13H8FNO4 B1299967 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde CAS No. 320416-60-2

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

Cat. No. B1299967
M. Wt: 261.2 g/mol
InChI Key: USANLFHAVKNUIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzaldehydes typically involves nucleophilic aromatic substitution reactions. For instance, the synthesis of 4-[18F]fluoroguaiacol starts from 2-methoxy-4-nitrobenzaldehyde, using nucleophilic aromatic substitution by [18F]fluoride, followed by Baeyer-Villiger oxidation to the corresponding phenol . Similarly, 3-Fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through methoxylation and demethylation . These methods suggest that the synthesis of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde could potentially involve similar strategies of functional group transformations and aromatic substitutions.

Molecular Structure Analysis

The molecular structure of fluorinated benzaldehydes is characterized by the presence of a fluorine atom on the aromatic ring, which can influence the electronic properties of the molecule. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde has planar and parallel benzaldehyde and nitroaniline fragments . This indicates that the molecular structure of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde would likely exhibit electronic effects due to the presence of electronegative substituents such as fluorine and nitro groups.

Chemical Reactions Analysis

Fluorinated benzaldehydes can participate in various chemical reactions. The iron(III)/3,4-dihydroxybenzaldehyde 4-nitrophenylhydrazone complex formation is an example of a reaction that can be inhibited by substituents like fluoride . This suggests that the reactivity of 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde could be influenced by the presence of the fluorine atom, potentially affecting its behavior in complexation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzaldehydes are influenced by their molecular structure. The presence of a fluorine atom can affect the boiling point, solubility, and stability of the compound. For instance, the synthesis of 4-Fluoro-3-phenoxybenzaldehyde involves chlorination and a Sommelet reaction, yielding a product with a high purity as confirmed by GC . This indicates that 4-(4-Fluorophenoxy)-3-nitrobenzaldehyde would likely have distinct physical and chemical properties that could be characterized using similar analytical techniques.

Scientific Research Applications

Radiopharmaceutical Synthesis

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde has been utilized in the synthesis of radiopharmaceuticals. For instance, it has been used in the no-carrier-added synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, important for positron emission tomography (PET) imaging. These compounds were synthesized starting from nitrobenzaldehyde derivatives, indicating the role of such intermediates in introducing fluorine-18, a radioactive isotope used in PET (Chakraborty & Kilbourn, 1991). Similarly, other studies have developed new routes to aryl [18F]fluorides, showcasing the compound's utility in radiopharmaceutical chemistry (Chakraborty & Kilbourn, 1991).

Organic Synthesis and Catalysis

This compound has also found application in organic synthesis, specifically in the oxidation of substituted benzaldehydes and the synthesis of aromatic aldehydes. For example, studies have shown how nitrobenzaldehyde derivatives can be transformed through specific reactions, demonstrating the flexibility of such compounds in synthesis pathways (K. Chung et al., 2006; P. Chaurasia et al., 2014). The compound's role in facilitating the Baeyer-Villiger oxidation of benzaldehydes to phenols further illustrates its contribution to advancing organic synthesis methodologies (I. Ekaeva et al., 1995).

Antitrypanosomal Potential

Furthermore, derivatives of nitrobenzaldehyde, including complexes with thiosemicarbazone, have been studied for their potential as antitrypanosomal agents, highlighting another facet of the compound's application in scientific research (Cláudia Rodrigues et al., 2008). This suggests the compound's relevance in medicinal chemistry and drug discovery.

Safety And Hazards

The safety data sheet for a related compound, “4-(4-Fluorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling .

properties

IUPAC Name

4-(4-fluorophenoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USANLFHAVKNUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

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